Phthalazine, 1-(4-pyridinylmethoxy)-
Description
Structure
3D Structure
Properties
CAS No. |
149365-48-0 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethoxy)phthalazine |
InChI |
InChI=1S/C14H11N3O/c1-2-4-13-12(3-1)9-16-17-14(13)18-10-11-5-7-15-8-6-11/h1-9H,10H2 |
InChI Key |
MBIVNMNYHJXEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Phthalazine, 1 4 Pyridinylmethoxy and Its Analogues
Established Synthetic Routes to Phthalazine (B143731) Core Structures
The foundational step in synthesizing many phthalazine derivatives is the construction of the core bicyclic phthalazinone or phthalazine ring system. nih.gov
The most traditional and widely employed method for constructing the phthalazinone core involves the condensation reaction between a hydrazine (B178648) derivative and a suitable ortho-disubstituted benzene (B151609) precursor. longdom.orgguidechem.com Common starting materials include phthalic anhydrides, phthalides, 2-acylbenzoic acids, or o-phthalaldehydes. longdom.orgguidechem.comresearchgate.net
The reaction of phthalic anhydride (B1165640) with hydrazine hydrate (B1144303) is a classic approach to forming 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide), a key intermediate. longdom.org Similarly, 2-acylbenzoic acids can be cyclized with hydrazine derivatives to yield 4-substituted phthalazin-1-ones. longdom.org For instance, the cyclization of 2-nitro-5-chlorophenylhydrazine with acylbenzoic acids has been reported to produce 2-(2-nitro-5-chlorobenzene)-4-substituted phthalazin-1-ones. longdom.org Another conventional route involves the condensation of o-phthalaldehyde (B127526) with hydrazine, which directly yields the parent phthalazine ring. guidechem.com These condensation reactions are often carried out in solvents like ethanol (B145695) or acetic acid and can be thermally driven. longdom.org
| Starting Material | Reagent | Product | Reference |
| Phthalic Anhydride | Hydrazine Hydrate | 2,3-Dihydrophthalazine-1,4-dione | longdom.org |
| 2-Acylbenzoic Acid | Hydrazine Hydrate | 4-Substituted Phthalazin-1-one | longdom.org |
| o-Phthalaldehyde | Hydrazine | Phthalazine | guidechem.com |
| Phthalaldehydic Acid | Substituted Phenyl Hydrazine | 2-(Substituted phenyl)phthalazin-1(2H)-one | researchgate.net |
Once the phthalazinone core is established, further functionalization, particularly at the C1 and C4 positions, is a common strategy to introduce diverse substituents and build molecular complexity. nih.govnih.gov For the synthesis of the target molecule, "Phthalazine, 1-(4-pyridinylmethoxy)-", functionalization at the C1 position is paramount.
A typical sequence begins with a phthalazin-1(2H)-one intermediate. This intermediate can be readily converted to a 1-chlorophthalazine (B19308) derivative by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov The resulting 1-chlorophthalazine is an excellent electrophile, susceptible to nucleophilic substitution at the C1 position. nih.gov
To synthesize "Phthalazine, 1-(4-pyridinylmethoxy)-", the 1-chlorophthalazine intermediate would be reacted with 4-pyridinemethanol (B147518) in the presence of a suitable base to facilitate the formation of the ether linkage. This reaction displaces the chlorine atom, affording the desired product. nih.gov A variety of nucleophiles have been successfully employed to functionalize the C1 position of phthalazines, demonstrating the versatility of this approach. nih.gov
| Intermediate | Nucleophile | Reaction Type | Product Type | Reference |
| 1-Chlorophthalazine | p-Phenylenediamine | Nucleophilic Aromatic Substitution | N¹-(Phthalazin-1-yl)benzene-1,4-diamine | nih.gov |
| 1-Chlorophthalazine | 4-Hydroxyphenylureas | Nucleophilic Aromatic Substitution | 1-(Aryloxy)phthalazine derivatives | nih.gov |
| 1-Chlorophthalazine | Piperazine derivatives | Nucleophilic Aromatic Substitution | 1-(Piperazin-1-yl)phthalazine derivatives | nih.gov |
| 4-Benzylphthalazin-1(2H)-one | Ethyl Acrylate | Michael Addition (N-alkylation) | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | nih.gov |
Advanced Synthetic Strategies for Complex Phthalazine Derivatives
To improve efficiency, atom economy, and access to complex structures, advanced synthetic strategies have been developed, moving beyond the classical two-step approaches. nih.govnih.gov
Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a complex product, have emerged as a powerful tool in heterocyclic synthesis. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized phthalazine derivatives, particularly those fused with other heterocyclic rings like pyrazoles. longdom.org
A common MCR for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives involves a one-pot condensation of phthalhydrazide (B32825) (or generated in situ from phthalimide (B116566) and hydrazine hydrate), an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. longdom.org These reactions can be catalyzed by various substances, including Lewis acids like NiCl₂·6H₂O or organocatalysts like proline. longdom.org The efficiency and functional group tolerance of MCRs make them an attractive method for rapidly generating libraries of complex phthalazine-containing compounds. researchgate.net
| Components | Catalyst | Product Type | Reference |
| Phthalimide, Hydrazine Hydrate, Aldehyde, Malononitrile | Proline | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | |
| Phthalhydrazide, Aldehyde, Malononitrile | Nickel Chloride | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | longdom.org |
| Cyclic Anhydride, Hydrazine Hydrate, Isocyanide, Dialkyl Acetylenedicarboxylate | None (room temp) | 1H-Pyrazolo[1,2-b]phthalazine-dicarboxylate | longdom.org |
| Arenes, Cyclic Anhydrides, Aryl Hydrazine | [bmim]Br/AlCl₃ (ultrasound) | Pyridazinones and Phthalazinones | researchgate.net |
The use of catalysts is central to many modern synthetic methods for phthalazines, offering improved yields, shorter reaction times, and milder reaction conditions. nih.govnih.gov Catalysis is applied to both the core formation and subsequent functionalization steps.
In conventional condensation reactions, acids are often used as catalysts. longdom.org For MCRs, a wide range of catalysts have been explored. Proline, an organocatalyst, has been effectively used in the four-component synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones. Metal-based catalysts, including nickel chloride and copper iodide nanoparticles, have also been employed for similar transformations. longdom.org Ionic liquids have been utilized as recyclable catalysts, for example, in the ultrasound-promoted synthesis of phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines. researchgate.net Furthermore, ferrocene (B1249389) has been investigated as a redox catalyst in the oxidative aromatization of dihydropyridazino[4,5-d]pyridazines, which can lead to the formation of fused phthalazine systems. mdpi.com
Photocatalysis represents a frontier in organic synthesis, utilizing light to drive chemical reactions, often under mild conditions. While the direct photocatalytic synthesis of the phthalazine core itself is not yet a widely established method, the principles of photocatalysis are relevant. Phthalocyanines, which are structurally related macrocycles, have been extensively studied as photosensitizers in photocatalytic applications, such as in conjunction with titanium dioxide (TiO₂) to enhance photocatalytic activity under visible light. mdpi.com
The application of photocatalysis to the synthesis of N-heterocycles is a growing field. mdpi.com It is conceivable that future developments could lead to novel photocatalytic methods for phthalazine synthesis, for example, through light-mediated cyclization or C-H activation/functionalization pathways on suitable precursors. However, specific, well-documented examples of photocatalysis being used for the primary construction of the phthalazine ring are currently limited in the reviewed literature.
Catalytic Methods in Phthalazine Synthesis
Ionic Liquid Catalysis
The use of ionic liquids (ILs) in the synthesis of phthalazine derivatives represents a significant advancement towards greener and more efficient chemical processes. core.ac.uk ILs are non-volatile, have high thermal stability, and can act as both the reaction medium and catalyst, often eliminating the need for conventional, volatile organic solvents. core.ac.uk
In the context of phthalazine-related structures, ILs have been successfully employed in polycondensation reactions. For instance, a dicarboxylic acid containing a phthalazinone moiety was polymerized with various aromatic diamines in [1-methyl-3-propyl imidazolium]Br. core.ac.uk This ionic liquid medium not only served as a green solvent but also catalyzed the polyamidation, leading to higher inherent viscosities and yields of the resulting polyamides compared to traditional methods. core.ac.uk The catalytic effect of ILs can accelerate polymerization and other reactions, such as the Trost-Tsuji coupling, by enhancing the solubility of reactants and stabilizing transition states. core.ac.uk The reusability of the ionic liquid-catalyst system is another key advantage, although degradation of the catalyst can sometimes occur after multiple cycles.
Metal-based ionic liquids are also emerging as effective catalysts in heterocyclic synthesis, promoting reactions by enhancing the nucleophilicity of reactants and offering sustainable, reusable options. gyanvihar.org While direct catalysis for "Phthalazine, 1-(4-pyridinylmethoxy)-" is not explicitly detailed, the principles established in the synthesis of related heterocycles underscore the potential of ILs. For example, scandium triflate catalyzed Diels-Alder reactions in [BMIM][PF6] show increased rates and yields, highlighting the broad applicability of ILs in facilitating complex organic transformations.
Derivatization and Structural Modification for "Phthalazine, 1-(4-pyridinylmethoxy)-" Related Analogues
The phthalazine scaffold is a versatile platform for extensive derivatization and structural modification, allowing for the synthesis of a wide array of analogues with diverse properties. nih.govlongdom.orgresearchgate.net A common strategy involves the initial synthesis of a core phthalazinone from precursors like phthalic anhydride and hydrazine hydrate. longdom.orglongdom.orgnih.govnih.gov This phthalazinone can then be converted to a reactive intermediate, such as 1-chlorophthalazine, by treatment with reagents like phosphorus oxychloride (POCl₃). nih.govnih.govnih.gov This chlorinated intermediate is a key hub for introducing various functionalities through nucleophilic substitution reactions.
Introduction of Pyridinylmethoxy Moiety
The pyridinylmethoxy group, specifically the 4-pyridinylmethoxy moiety, is typically introduced onto the phthalazine core via a nucleophilic substitution reaction. This process generally involves reacting a halo-phthalazine, such as 1-chlorophthalazine, with 4-pyridinemethanol. The oxygen atom of the alcohol acts as the nucleophile, displacing the chlorine atom on the phthalazine ring to form an ether linkage. nih.gov
This method is analogous to the synthesis of other alkoxyphthalazines, where various alcohols are reacted with 1-chlorophthalazines to afford the desired products. nih.gov The reaction conditions can be tailored, but often involve heating the reactants in a suitable solvent. The synthesis of related structures, such as 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines, follows a similar principle of coupling a heterocyclic alcohol with a reactive phthalazine derivative. longdom.org
Synthesis of Hybrid Compounds (e.g., Pyran-Linked, Dithiocarbamate (B8719985), Nucleoside Analogues)
Molecular hybridization, which combines the phthalazine core with other pharmacologically relevant scaffolds, is a prominent strategy for creating novel analogues. nih.govnih.gov
Pyran-Linked Hybrids: Novel pyran-linked phthalazinone-pyrazole hybrids have been synthesized through facile one-pot, three-component reactions. nih.govresearchgate.net This atom-economical approach typically involves the reaction of a substituted phthalazinone, a pyrazole-5-carbaldehyde, and an active methylene compound (like malononitrile or ethyl 2-cyanoacetate). nih.govresearchgate.netresearchgate.net Optimization studies have identified L-proline as an efficient catalyst and ethanol as a suitable green solvent for this transformation. nih.govresearchgate.net
Dithiocarbamate Hybrids: Phthalazinone-dithiocarbamate hybrids have been developed by incorporating the dithiocarbamate moiety at different positions on the phthalazine nucleus. nih.govnih.gov The synthesis is achieved by first preparing an aminoalkyl phthalazinone intermediate. nih.govnih.gov This amine then undergoes a one-pot reaction with carbon disulfide and various benzyl (B1604629) or propargyl bromides to form the final hybrid compound. nih.gov This strategy allows for the creation of two series of compounds: one where the dithiocarbamate is attached at the N2 position of the phthalazinone ring, and another where it is linked to the C4 position. nih.govnih.gov The synthesis of dithiocarbamates can be performed in green media like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), enhancing the environmental friendliness of the process. rsc.org
Nucleoside Analogues: The synthesis of phthalazine-based nucleoside analogues involves attaching a sugar moiety to the phthalazine core, which can increase the hydrophilicity and potential biological transport of the molecule. nih.gov Both S-nucleosides and O-nucleosides have been prepared. For S-nucleosides, a phthalazinethione intermediate is reacted with an acetylated sugar bromide. nih.gov O-glycosyloxy phthalazine nucleosides can be synthesized by coupling a trimethylsilyl (B98337) derivative of a phthalazinone with a per-O-acetylated sugar in the presence of a Lewis acid like stannic chloride. longdom.org Acyclo-C-nucleosides have also been synthesized by reacting a phthalazinone-derived acid hydrazide with a lactone, leading to ring-opening and subsequent dehydrative cyclization. nih.gov These methods provide access to a variety of nucleoside analogues with modifications to both the sugar and the heterocyclic base. nih.govnih.gov
Atom Economy and Green Chemistry Considerations in Phthalazine Synthesis Research
Green chemistry principles, particularly atom economy, are increasingly influencing the design of synthetic routes for phthalazine derivatives. primescholars.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comresearchgate.net
The use of green solvents and catalysts is another key aspect. Ionic liquids are highlighted as eco-friendly media for polymerization and other reactions involving phthalazinone moieties, providing a safer alternative to volatile organic solvents. core.ac.uk Similarly, the use of recyclable, solid acid catalysts like montmorillonite (B579905) K-10 clay under solvent-free microwave conditions for synthesizing phthalazino[2,3-b]phthalazine-tetraones exemplifies an environmentally benign approach. researchgate.net Water and ethanol are also frequently used as green solvents in various synthetic steps. nih.govresearchgate.net These methods align with the goals of green chemistry by minimizing hazardous substances and improving the sustainability of chemical manufacturing. primescholars.com
Molecular Mechanisms of Action and Target Identification Research
Investigation of Enzyme Inhibitory Mechanisms
Research into phthalazine-based compounds has revealed their potential to inhibit several key enzymes involved in disease pathology. The structural versatility of the phthalazine (B143731) nucleus allows for modifications that can tune its inhibitory activity and selectivity against different targets. nih.gov
The phthalazinone core, a key structural feature of many derivatives, is instrumental in the inhibition of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. researchgate.netacs.org PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Derivatives of phthalazinone have been designed and synthesized, drawing inspiration from the approved PARP inhibitor Olaparib, which also features a phthalazinone moiety. researchgate.net These studies have shown that the inhibitory activities of these compounds are closely related to the types of substituents and the length of the alkyl chains connected to the aromatic ring. researchgate.net For instance, certain novel phthalazinone derivatives have demonstrated potent PARP-1 inhibitory activity, with some compounds showing IC₅₀ values of less than 0.2 nM. nih.gov In cellular assays, these potent PARP-1 inhibitors have also shown high anti-proliferative activity against BRCA2-deficient cell lines. researchgate.net
One study focused on hybrid molecules combining the phthalazinone ring from Olaparib with a pyrido[3,4-d]pyrimidine (B3350098) moiety, which demonstrated dual inhibitory potential against both PARP and CDK4. nih.gov Further research has explored dual inhibitors of PARP-1 and histone deacetylase (HDAC), with some phthalazinone-dithiocarbamate hybrids showing IC₅₀ values for PARP-1 as low as 0.53 nM. nih.gov
Table 1: PARP Inhibitory Activity of Selected Phthalazinone Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell Line (Anti-proliferative IC₅₀) | Citation |
|---|---|---|---|---|
| DLC-1-6 | PARP-1 | <0.2 | MDA-MB-436 (0.08 µM) | nih.gov |
| DLC-49 | PARP-1 | 0.53 | - | nih.gov |
| Hybrid 17 | PARP-1 | - | - | nih.gov |
| Compound 23 | PARP-1 | - | - | researchgate.net |
Phthalazine derivatives have been identified as a novel and potent class of phosphodiesterase type IV (PDE4) inhibitors. cu.edu.eg PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the activity of inflammatory cells.
A series of 6-methoxy-1,4-disubstituted phthalazine derivatives were synthesized and evaluated for their in vitro PDE4 inhibitory activity. cu.edu.eg These compounds were designed to replace the cyclopentyloxy moiety found in the classic PDE4 inhibitor, Rolipram. cu.edu.eg Conformational studies of these phthalazine PDE4 inhibitors have provided insights into the structure-activity relationship, suggesting that a planar and rather rigid conformation of certain substituents on the phthalazine nucleus favors PDE4 inhibition. nih.gov The introduction of substituents at the 4-position of the phthalazine ring has been a key strategy in developing these inhibitors. cu.edu.eg
Phthalazine-containing compounds have been investigated for their ability to inhibit aldose reductase (AR), an enzyme of the polyol pathway that is implicated in the development of diabetic complications. nih.gov The inhibition of AR prevents the conversion of glucose to sorbitol, a process that can lead to osmotic stress and cellular damage in various tissues. While the search results confirm that phthalazine derivatives are explored as AR inhibitors, specific inhibitory data for "Phthalazine, 1-(4-pyridinylmethoxy)-" was not detailed in the provided context.
The phthalazine scaffold has proven to be a versatile template for the development of inhibitors against a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
Aurora Kinase: The discovery of aurora kinases as essential regulators of cell division has made them attractive targets for cancer therapy. A high-throughput screening effort identified a pyridinyl-pyrimidine compound which, through optimization to a phthalazine core, led to a potent and selective Aurora kinase inhibitor with excellent oral bioavailability. rsc.org Further research has led to the development of phthalazinone pyrazole (B372694) scaffolds that are potent and highly selective inhibitors of Aurora-A kinase.
ABL1 Kinase: While many phthalazine derivatives have been studied as kinase inhibitors, specific research detailing the inhibitory activity of "Phthalazine, 1-(4-pyridinylmethoxy)-" or its direct analogues against ABL1 kinase is not prominent in the currently available literature.
p38 MAPK: Phthalazine-based compounds have been developed as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. researchgate.netnih.gov Rational design starting from a quinazoline (B50416) scaffold led to a series of phthalazine inhibitors with high selectivity, achieved through specific interactions within the p38α kinase domain. nih.gov Some of these compounds demonstrated potent activity, with IC₅₀ values for p38α as low as 0.8 nM. acs.org
Topoisomerase II: Phthalazine derivatives have been designed and synthesized as inhibitors of Topoisomerase II (Topo II), an enzyme essential for managing DNA topology during replication and transcription. acs.orgnih.gov These compounds are thought to act through a dual mechanism involving intercalation into the DNA double helix and poisoning of the Topo II-DNA cleavable complex, ultimately leading to apoptosis. acs.org One such derivative, compound 9d, was identified as a potent Topo II inhibitor with an IC₅₀ value of 7.02 µM. acs.orgnih.gov
VEGFR-2: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Numerous phthalazine derivatives have been developed as potent VEGFR-2 inhibitors. researchgate.netnih.gov For example, a novel series of phthalazine derivatives showed potent cytotoxicity against cancer cells through VEGFR-2 inhibition, with one compound exhibiting an IC₅₀ value of 17.8 nM against the enzyme. nih.gov Another study reported phthalazine derivatives with VEGFR-2 inhibitory IC₅₀ values in the range of 0.11–0.22 µM. researchgate.net
TGFβRI: The transforming growth factor-beta (TGFβ) signaling pathway plays a complex role in cancer, and its inhibition is a topic of intense research. A novel phthalazine scaffold was identified that inhibits the TGFβ pathway through a non-receptor-kinase mechanism. The most promising compound from this series, 10p, exhibited an IC₅₀ of 0.11 µM in a cell-based assay and was shown to reduce Smad phosphorylation without directly inhibiting the TGFβRI kinase.
Table 2: Kinase Inhibitory Activity of Selected Phthalazine Derivatives
| Compound Class/ID | Target Kinase | IC₅₀ | Citation |
|---|---|---|---|
| Phthalazinone pyrazole | Aurora-A | - | |
| Phthalazine derivative 29 | p38α MAPK | 0.8 nM | acs.org |
| Phthalazine derivative 9d | Topoisomerase II | 7.02 µM | acs.orgnih.gov |
| Phthalazine derivative 12b | VEGFR-2 | 17.8 nM | nih.gov |
| Phthalazine derivative 6e | VEGFR-2 | 0.11-0.22 µM | researchgate.net |
| Phthalazine derivative 10p | TGFβ pathway | 0.11 µM |
Structurally related compounds, specifically 4-(3-pyridyl)-1(2H)-phthalazinone derivatives, have been synthesized and evaluated for their dual ability to inhibit thromboxane (B8750289) A2 (TXA2) synthetase and act as bronchodilators. rsc.org TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Research has shown that the heteroaromatic nucleus at the 4-position of the phthalazinone ring is critical for TXA2 synthetase inhibition. rsc.org One compound of particular interest, a 4-(3-pyridyl)phthalazinone derivative, demonstrated significant in vivo activity, suggesting its potential as a therapeutic agent.
Recent studies have explored phthalazine derivatives as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. A series of phthalazine-1,4-dione derivatives were synthesized, and several were found to be potent and selective AChE inhibitors, with activity comparable to the reference drug Donepezil. nih.gov Molecular docking studies suggest these compounds bind to the active site of AChE. nih.gov Another study focused on phthalazin-1(2H)-one derivatives, with some compounds showing promising inhibition of both AChE and BChE in the low micromolar to submicromolar range.
Receptor Ligand Interaction Studies
Comprehensive searches of scientific literature and chemical databases have been conducted to identify research pertaining to the interaction of Phthalazine, 1-(4-pyridinylmethoxy)- with various receptors. The following subsections detail the findings, or lack thereof, for specific receptor families.
There is currently no publicly available research data detailing the specific interactions or modulatory effects of Phthalazine, 1-(4-pyridinylmethoxy)- on α1-adrenergic or α2-adrenergic receptors. While studies exist for other phthalazine derivatives and their affinity for adrenoceptors, these findings cannot be extrapolated to the specific compound . nih.govopnme.com
Investigations into the affinity and interaction of Phthalazine, 1-(4-pyridinylmethoxy)- with the 5HT1A serotonergic receptor have not been reported in the available scientific literature. Research on other arylpiperazine derivatives has shown significant 5-HT1A receptor activity, but specific data for Phthalazine, 1-(4-pyridinylmethoxy)- is absent. nih.govembopress.org
No studies were identified that investigate the potential AMPA receptor antagonist activity of Phthalazine, 1-(4-pyridinylmethoxy)-. Research has been published on other classes of phthalazine derivatives, such as phthalazine-1,4-diones, as non-competitive AMPA receptor antagonists, but this is not applicable to Phthalazine, 1-(4-pyridinylmethoxy)-. cas.org
There is no available scientific evidence to suggest that Phthalazine, 1-(4-pyridinylmethoxy)- modulates the protein-protein interaction between Angiotensin-Converting Enzyme 2 (ACE2) and the Receptor-Binding Domain (RBD) of spike proteins. The field of small-molecule inhibitors for this interaction is active, but this specific compound has not been identified as a modulator in published studies. tocris.comnih.gov
Modulation of Specific Biological Pathways
The potential influence of Phthalazine, 1-(4-pyridinylmethoxy)- on key biological signaling pathways is a critical area of molecular research.
A thorough review of the literature reveals no studies investigating the effect of Phthalazine, 1-(4-pyridinylmethoxy)- on the Wnt signaling pathway. While various small molecules are known to inhibit this pathway, the role, if any, of this specific phthalazine derivative has not been documented. nih.govnih.gov
TGFβ Pathway Inhibition via Non-Kinase Mechanisms
Research has identified a novel phthalazine scaffold that inhibits the Transforming Growth Factor-beta (TGFβ) signaling pathway through a mechanism that does not involve direct enzymatic inhibition of the TGFβ type I receptor (TGFβRI) kinase. nih.govnih.gov The TGFβ pathway is a critical regulator of cellular processes such as homeostasis in epithelial and neural tissues, immune response, and wound repair, and its dysregulation is linked to numerous diseases. nih.govnih.gov
A phenotypic screen utilizing a cell line engineered with a TGFβ-Smad-dependent luciferase reporter gene led to the identification of a phthalazine core structure with moderate potency against TGFβ-Smad signaling. nih.govnih.gov Subsequent synthesis and evaluation of a series of phthalazine compounds identified a lead compound, designated 10p, which demonstrated an IC₅₀ of 0.11 ± 0.02 µM. nih.govnih.gov Importantly, this compound was found to be non-cytotoxic at concentrations up to 12 µM. nih.govnih.gov
Further mechanistic studies confirmed that the inhibitory action of this phthalazine series is not due to direct action on the TGFβRI kinase. nih.govnih.gov Western blot analysis demonstrated that the lead compound reduced the phosphorylation of Smad proteins, which are key downstream mediators of TGFβ signaling. nih.govnih.gov This indicates that the compound acts on the pathway at a point downstream of the receptor kinase, representing a non-receptor-kinase-based method of impairing TGFβ signaling. nih.govnih.gov This discovery presents a novel small-molecule scaffold for developing therapies that target the TGFβ pathway without the limitations of direct kinase inhibition. nih.govnih.gov
Table 1: TGFβ Pathway Inhibition by Lead Phthalazine Compound
| Compound | IC₅₀ (µM) | Mechanism of Action | Key Findings |
|---|
Mechanisms of Antimicrobial and Antifungal Activity
The phthalazine nucleus is a core structure in a variety of derivatives investigated for their broad-spectrum antimicrobial potential. ekb.egnanobioletters.com Research into these compounds has revealed activity against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. ekb.egresearchgate.net
In vitro testing of certain phthalazine derivatives has demonstrated potent efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, and the fungal pathogen Aspergillus niger. ekb.egnih.gov The proposed mechanism for this activity involves strong binding interactions with key microbial enzymes, leading to their inhibition. ekb.eg This hypothesis is supported by molecular docking analyses which correlate well with the observed inhibitory effects. ekb.eg
Further studies have synthesized and screened various series of phthalazine and phthalazinone derivatives, identifying compounds with significant activity against different microbial strains. researchgate.netnih.gov For instance, one derivative from a series of 1,2,4-triazolo[3,4-a]phthalazines showed inhibitory activity against all tested bacterial and fungal strains. nih.gov The development of quantitative structure-activity relationship (QSAR) models has also been employed to predict and postulate new phthalazine structures with enhanced antimicrobial activity based on their physicochemical parameters. nanobioletters.com
The antifungal mechanisms of action for heterocyclic compounds are diverse. They can include the inhibition of enzymes crucial for fungal cell wall integrity, such as β-(1–3) glucan synthase, or interference with ergosterol (B1671047) biosynthesis by inhibiting enzymes like 14-α demethylase. nih.gov For phthalazine derivatives specifically, while the precise enzymatic targets are a subject of ongoing research, the evidence points towards enzyme inhibition as a primary mechanism of their antifungal action. ekb.egresearchgate.net
Table 2: Antimicrobial Spectrum of Investigated Phthalazine Derivatives
| Derivative Class | Tested Organisms | Noted Activity |
|---|---|---|
| Phthalazine derivatives | Escherichia coli, Staphylococcus aureus, Aspergillus niger | Potent efficacy observed. ekb.eg |
| 1,2,4-Triazolo[3,4-a]phthalazines | Various bacterial and fungal strains | One derivative showed broad-spectrum inhibitory activity. nih.gov |
Investigation of Anti-inflammatory and Analgesic Mechanisms
Phthalazine derivatives have been recognized for their potential anti-inflammatory and analgesic properties. nanobioletters.comnih.gov Research into related heterocyclic structures, such as pyridazinones, provides insight into the likely mechanisms. Studies on certain pyridazinone derivatives revealed potent analgesic and anti-inflammatory activities, which were attributed to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.
The anti-inflammatory effects of various compounds are often evaluated through their ability to reduce the production of inflammatory mediators. For example, the mechanism for some anti-inflammatory agents involves the significant inhibition of nitric oxide (NO) production and the release of tumor necrosis factor-alpha (TNF-α) from macrophages stimulated by lipopolysaccharides (LPS). nih.gov This is often accompanied by the downregulation of inducible nitric oxide synthase (iNOS) protein expression. nih.gov While specific studies on Phthalazine, 1-(4-pyridinylmethoxy)- are needed, the investigation of these pathways is a logical direction for elucidating its anti-inflammatory mechanism.
Similarly, the analgesic activity of new compounds is often assessed using models like the acetic acid-induced abdominal constriction test. nih.gov Research on structurally related 4(1H)-pyridinone derivatives has shown analgesic activity comparable to standard drugs like aspirin, suggesting a mechanism related to the inhibition of peripheral pain pathways. nih.gov
Table 3: Potential Anti-inflammatory and Analgesic Mechanisms
| Mechanism | Key Molecular Targets | Relevance to Phthalazine Derivatives |
|---|---|---|
| Anti-inflammatory | COX-1, COX-2, iNOS, TNF-α, Pro-inflammatory Cytokines | Inhibition of COX enzymes is a known mechanism for related heterocycles. nih.gov Reduction of NO and TNF-α is a common anti-inflammatory pathway. nih.govnih.gov |
| Analgesic | COX enzymes, Peripheral pain mediators | Inhibition of prostaglandin (B15479496) synthesis via COX is a primary analgesic mechanism. nih.gov |
Research into Anticonvulsant Mechanisms
The anticonvulsant properties of phthalazine derivatives have been a significant area of research, with studies pointing to specific molecular targets within the central nervous system. nih.gov A prominent mechanism identified for a series of phthalazine-1,4-dione derivatives is non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov The AMPA receptor is a key ionotropic glutamate (B1630785) receptor responsible for fast synaptic transmission, and its blockade can reduce excessive neuronal excitation characteristic of seizures. nih.govresearchgate.net Molecular docking studies have supported the high binding affinities of these compounds toward the AMPA receptor, which correlates with their observed anticonvulsant potency in animal models. nih.gov
In addition to AMPA receptor antagonism, other mechanisms have been proposed for related anticonvulsant compounds. These include the modulation of voltage-gated ion channels. nih.gov For instance, research on certain N-substituted pyrrolidine-2,5-diones suggests that their anticonvulsant effects may result from the inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com These channels play a crucial role in the generation and propagation of action potentials, and their inhibition can stabilize neuronal membranes and prevent seizure discharges. nih.govmdpi.com
Anticonvulsant activity is typically evaluated in preclinical models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model, which help to characterize the profile and potential mechanism of action of new chemical entities. researchgate.netmdpi.commdpi.com
Table 4: Investigated Anticonvulsant Mechanisms for Phthalazine and Related Derivatives
| Proposed Mechanism | Molecular Target | Supporting Evidence |
|---|---|---|
| Receptor Antagonism | AMPA Receptor (Non-competitive) | Docking studies and in vivo anticonvulsant activity of phthalazine-1,4-diones. nih.govresearchgate.net |
| Ion Channel Modulation | Voltage-gated sodium channels (Site 2) | Identified as a probable mechanism for other heterocyclic anticonvulsants. mdpi.com |
Computational and Theoretical Chemistry Studies of Phthalazine, 1 4 Pyridinylmethoxy and Its Analogues
Molecular Docking Analyses for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used to predict the interaction between a ligand and its target protein, providing insights into the binding affinity and mode of action. nih.gov
In the context of phthalazine (B143731) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions. For instance, various phthalazine analogues have been docked against targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are significant in cancer therapy. nih.govnih.govajchem-b.com These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the stability of the ligand-receptor complex. nih.gov For "Phthalazine, 1-(4-pyridinylmethoxy)-", docking studies could predict its binding affinity and orientation within the active site of a target protein, such as a kinase. The pyridinylmethoxy group, for example, could engage in specific interactions that enhance binding.
A typical output of a molecular docking study includes the binding energy, which is a measure of the affinity between the ligand and the target. Lower binding energies generally indicate a more stable complex.
| Phthalazine Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Phthalazine Derivative 1 | VEGFR-2 | -9.8 | Cys919, Asp1046 |
| Phthalazine Derivative 2 | EGFR | -8.5 | Met793, Lys745 |
| Phthalazine Derivative 3 | VEGFR-2 | -10.2 | Glu885, Phe1047 |
This table is illustrative and based on typical findings for phthalazine analogues.
Molecular Dynamics Simulations for Complex Stability and Conformational Insights
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of the conformational changes and stability of the ligand-protein complex. researchgate.net
For phthalazine derivatives, MD simulations have been used to validate the stability of docked poses and to explore the conformational landscape of the ligand within the binding pocket. researchgate.net These simulations can reveal subtle changes in the protein structure upon ligand binding and can help to identify key water molecules that may mediate interactions. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often used to assess the stability of the complex. A stable complex will typically show a low and converging RMSD value.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. osti.gov These calculations are used to determine various molecular properties such as geometries, energies, and electronic properties that are crucial for understanding chemical reactivity and intermolecular interactions. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
For "Phthalazine, 1-(4-pyridinylmethoxy)-" and its analogues, HOMO-LUMO analysis can provide insights into their reactivity and potential for engaging in charge-transfer interactions with biological targets. colab.ws The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack. nih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phthalazine | -6.5 | -1.2 | 5.3 |
| 4-Methoxypyridine | -5.8 | -0.5 | 5.3 |
| Phthalazine, 1-(4-pyridinylmethoxy)- | (predicted) ~ -6.2 | (predicted) ~ -0.8 | (predicted) ~ 5.4 |
This table contains both reported and predicted values for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.denih.gov The MEP map displays the electrostatic potential on the surface of a molecule, with different colors representing different potential values. wolfram.com Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green and yellow regions represent intermediate potentials. researchgate.net
For "Phthalazine, 1-(4-pyridinylmethoxy)-", an MEP map would likely show negative potential around the nitrogen atoms of the phthalazine and pyridine (B92270) rings, indicating their potential to act as hydrogen bond acceptors. The hydrogen atoms, in contrast, would be associated with positive potential. This information is crucial for understanding how the molecule might interact with a biological receptor. nih.gov
In Silico Screening and Virtual Library Design for Novel Phthalazine Scaffolds
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This approach is much faster and more cost-effective than traditional high-throughput screening.
The phthalazine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.net Virtual libraries of novel phthalazine derivatives can be designed by systematically modifying the core structure with various substituents. chemdiv.com These libraries can then be screened in silico against a panel of biological targets to identify promising lead compounds. researchgate.net The design of these libraries often incorporates principles of chemical diversity and drug-likeness to increase the chances of finding successful hits. chemdiv.com
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.comnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds. researchgate.net
For phthalazine derivatives, QSAR models have been developed to predict their activity against various targets, such as cancer cell lines or specific enzymes. nanobioletters.com These models can help to prioritize the synthesis of new analogues and to guide the optimization of lead compounds. nih.gov The predictive power of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust and predictive QSAR model will have high values for these parameters. nanobioletters.com
| QSAR Model for Phthalazine Analogues | Biological Activity | Key Descriptors | R² | Q² |
| Model 1 | Anticancer activity (IC50) | Molecular weight, LogP, Dipole moment | 0.85 | 0.78 |
| Model 2 | VEGFR-2 Inhibition (pIC50) | Topological polar surface area, Number of hydrogen bond donors | 0.91 | 0.82 |
This table is illustrative of typical QSAR model parameters for phthalazine analogues.
Medicinal Chemistry and Drug Discovery Research on Phthalazine, 1 4 Pyridinylmethoxy Analogues
Lead Compound Identification and Optimization
In drug discovery, a lead compound is a molecule that demonstrates desired biological activity and serves as the starting point for optimization. numberanalytics.comnumberanalytics.com The identification of a promising lead is a crucial first step, often achieved through methods like high-throughput screening of chemical libraries. numberanalytics.com Once identified, the lead compound undergoes an optimization process to improve its potency, selectivity, and pharmacokinetic properties, such as metabolic stability. numberanalytics.comdanaher.com
The phthalazine (B143731) scaffold has been the subject of numerous lead optimization campaigns. nih.gov A notable example involves the optimization of phthalazinone derivatives as potential treatments for Human African trypanosomiasis. In this research, an initial lead compound (Compound 1) was identified as a potent inhibitor of the target enzyme TbrPDEB1 with significant activity against the T. brucei parasite. nih.gov However, subsequent studies in mouse models revealed that the compound had low metabolic stability, rendering it ineffective in vivo. nih.gov
This finding triggered a lead optimization effort focused on introducing structural modifications to enhance metabolic stability while preserving high potency. nih.gov By systematically altering the substituents on the phthalazinone core, researchers developed Compound 14, which exhibited greatly improved stability in both mouse and human microsomes, providing a more viable candidate for future development. nih.gov This process highlights a typical cycle in medicinal chemistry where an initial hit is chemically refined to overcome liabilities and produce a superior drug candidate. danaher.com
Table 1: Lead Optimization of a Phthalazinone-Based Antitrypanosomal Agent An example of modifying a lead compound to improve metabolic stability while maintaining potency.
| Compound | Structure (Schematic) | Key Features | Outcome | Reference |
| Lead Compound (1) | Phthalazinone core with specific substituents | Potent TbrPDEB1 inhibitor, active against T. brucei | Low metabolic stability, no in vivo efficacy | nih.gov |
| Optimized Compound (14) | Modified phthalazinone core | Maintained high potency | Improved metabolic stability in mouse and human microsomes | nih.gov |
Strategies for Improving Selectivity and Potency
A central goal of medicinal chemistry is to maximize a drug's therapeutic effect while minimizing off-target interactions. This is achieved by systematically modifying a lead compound's structure to improve its potency against the intended biological target and its selectivity over other related targets. nih.gov For phthalazine derivatives, this often involves exploring the structure-activity relationship (SAR), which describes how different chemical features of a molecule relate to its biological activity. nih.govnumberanalytics.com
One common strategy is the modification of substituents at various positions on the phthalazine ring. Research has shown that substitutions at positions 1 and 4 can be particularly effective for modulating biological activity. nih.govnih.gov For instance, in the development of phthalazine-based anticancer agents targeting the VEGFR-2 tyrosine kinase, researchers designed and synthesized several series of compounds by linking different biarylurea or biarylamide moieties to the 1-position of the phthalazine core through either an ether or an amino linkage. nih.govresearchgate.net
The results demonstrated that these modifications had a significant impact on cytotoxic activity. Eight compounds from this effort showed excellent broad-spectrum activity against a panel of 60 cancer cell lines. nih.govresearchgate.net Specifically, biarylurea derivatives showed significant inhibitory activity against the VEGFR-2 enzyme. nih.gov Further studies on other phthalazine derivatives targeting VEGFR-2 revealed that compounds 9c, 12b, and 13c exhibited potent cytotoxicity against HCT-116 colon cancer cells, with IC₅₀ values of 1.58, 0.32, and 0.64 µM, respectively, which were superior to the standard drug sorafenib (B1663141) (IC₅₀ = 2.93 µM). rsc.orgnih.gov Compound 12b also demonstrated potent inhibition of the VEGFR2 enzyme. rsc.orgnih.gov These findings underscore how rational, iterative chemical modifications can lead to compounds with enhanced potency and a desirable biological profile. nih.gov
Table 2: Cytotoxic Activity of Selected Phthalazine Analogues IC₅₀ values against HCT-116 human colon cancer cell line.
| Compound | IC₅₀ (µM) | Target/Mechanism | Reference |
| 9c | 1.58 | Cytotoxicity, Apoptosis | rsc.orgnih.gov |
| 12b | 0.32 | Cytotoxicity, Apoptosis, VEGFR2 Inhibition | rsc.orgnih.gov |
| 13c | 0.64 | Cytotoxicity, Apoptosis | rsc.orgnih.gov |
| Sorafenib (Reference) | 2.93 | VEGFR Inhibitor | rsc.orgnih.gov |
Molecular Hybridization as a Drug Design Strategy
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for a molecule's biological activity) into a single, new chemical entity. nih.govresearchgate.net The goal of this approach is to create a hybrid molecule with improved affinity, efficacy, or selectivity. nih.gov This strategy can also yield compounds with dual modes of action or reduced side effects compared to the parent molecules. nih.govresearchgate.net The phthalazine scaffold is an ideal candidate for molecular hybridization due to its versatile chemical nature. mdpi.comnih.gov
An example of this strategy is the creation of novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov Both phthalazine and pyrazole (B372694) moieties are known to possess anticancer properties. nih.gov By combining these two pharmacophores through a pyran linker in a one-pot, three-component reaction, researchers synthesized a new class of hybrid molecules. nih.gov Subsequent biological evaluation showed that these hybrids possessed cytotoxic activity against human lung and cervical cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov
Another application of this strategy is the synthesis of phthalazine-aminophosphonate hybrids. ekb.eg In this work, 1-aminophthalazine derivatives were combined with an aldehyde and triphenyl phosphite (B83602) to generate novel α-aminophosphonate compounds. ekb.eg Many of the resulting hybrids displayed moderate to good antimicrobial activity against various bacterial and fungal pathogens. ekb.eg These examples demonstrate that molecular hybridization is a powerful tool for generating novel chemical structures based on the phthalazine core, leading to new prototypes with promising biological activities. nih.govresearchgate.net
Table 3: Examples of Phthalazine-Based Molecular Hybrids Illustrating the combination of different pharmacophores with the phthalazine scaffold.
| Pharmacophore 1 | Pharmacophore 2 | Linker/Resulting Hybrid Class | Target Activity | Reference |
| Phthalazinone | Pyrazole | Pyran | Anticancer | nih.gov |
| Phthalazine | Aminophosphonate | Direct linkage | Antimicrobial | ekb.eg |
| Phthalazine | 4,5-Dihydro-1H-imidazole | Direct linkage | Anticancer | mdpi.com |
Development of Phthalazine-Based Chemical Probes for Biological Systems
Chemical probes are essential tools in chemical biology, used to study the function of proteins and explore biological pathways in their native environment. An effective chemical probe must bind to its target with high potency and selectivity. Phthalazine derivatives, given their established role as potent and selective ligands for various biological targets, have shown promise for development into chemical probes. nih.gov For instance, some phthalazine compounds have been noted for their potential as fluorescence probes and in luminescence materials. nih.gov
The development of a chemical probe from a bioactive scaffold like phthalazine typically involves attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the core structure. This modification must be done carefully to ensure that the probe retains its high affinity and selectivity for the intended biological target. The resulting probe can then be used in a variety of applications, such as cellular imaging to visualize the location of a target protein, or in affinity purification experiments to identify the protein's binding partners. While specific examples derived directly from "Phthalazine, 1-(4-pyridinylmethoxy)-" are not extensively documented, the inherent properties of the broader phthalazine class make it a highly suitable starting point for the rational design of such valuable research tools.
Scaffold Engineering and Diversity-Oriented Synthesis (DOS)
Scaffold engineering and diversity-oriented synthesis (DOS) are approaches in medicinal chemistry aimed at systematically exploring chemical space to discover new biological functions. The phthalazine core is considered a pharmacologically versatile and privileged scaffold, making it an excellent template for these strategies. nih.govsci-hub.seresearchgate.net The goal is to generate libraries of structurally diverse molecules from a common core, which can then be screened to identify compounds with novel or improved biological activities. nih.gov
The chemical tractability of the phthalazine scaffold facilitates such diversification. Key intermediates, such as 1-chlorophthalazines, can be readily prepared and subsequently reacted with a wide range of nucleophiles to introduce diversity at the 1-position of the ring. nih.govresearchgate.net Furthermore, multi-component reactions have been employed to efficiently construct complex phthalazine-based molecules in a single step, which is a hallmark of diversity-oriented synthesis. nih.gov For example, a one-pot reaction involving a phthalazinone, a pyrazole-carbaldehyde, and an active methylene (B1212753) compound was used to create a library of pyran-linked hybrids. nih.gov These synthetic strategies allow chemists to rapidly generate a multitude of analogues around the phthalazine core, enabling a thorough examination of structure-activity relationships and increasing the probability of discovering potent and selective drug candidates. nih.gov
Advanced Spectroscopic and Analytical Characterization for Phthalazine, 1 4 Pyridinylmethoxy Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of "Phthalazine, 1-(4-pyridinylmethoxy)-". Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the molecular framework.
In a typical ¹H NMR spectrum, the protons of the phthalazine (B143731) and pyridine (B92270) rings, as well as the methylene (B1212753) bridge, would exhibit characteristic chemical shifts and coupling patterns. For instance, in related phthalazine derivatives, the aromatic protons typically appear in the downfield region of the spectrum, often between δ 7.0 and 9.0 ppm. bu.edu.egnih.gov The protons on the pyridine ring would also resonate in this region, with their exact shifts influenced by the substitution pattern. The methylene protons of the -(CH₂)-O- linker would be expected to produce a singlet peak, likely in the range of δ 4.5-5.5 ppm, a region characteristic for protons on a carbon adjacent to an oxygen atom and an aromatic system. nih.gov
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the aromatic phthalazine and pyridine rings would generate signals in the aromatic region of the ¹³C NMR spectrum, typically between δ 120 and 160 ppm. The methylene carbon would be expected to resonate further upfield. For a similar phthalazine structure, representative ¹³C NMR chemical shifts have been reported, providing a reference for the expected values for "Phthalazine, 1-(4-pyridinylmethoxy)-". bu.edu.eg
Illustrative ¹H NMR Data for a Related Phthalazine Derivative This table provides an example of typical ¹H NMR data for a substituted phthalazine compound to illustrate the type of information obtained.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.69-8.19 | multiplet |
| NH (exchangeable) | 8.17 | singlet |
Data sourced from a study on 2-[4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-phthalazin-1(2H)-one. bu.edu.eg
Illustrative ¹³C NMR Data for a Related Phthalazine Derivative This table provides an example of typical ¹³C NMR data for a substituted phthalazine compound to illustrate the type of information obtained.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic/Heteroaromatic C | 120.50 - 155.62 |
| Carbonyl C | 163.22, 170.00 |
Data sourced from a study on 2-[4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-phthalazin-1(2H)-one. bu.edu.eg
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of "Phthalazine, 1-(4-pyridinylmethoxy)-". It also provides valuable structural information through the analysis of fragmentation patterns. In a typical mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of "Phthalazine, 1-(4-pyridinylmethoxy)-" under mass spectrometric conditions would likely involve cleavage at the ether linkage, leading to the formation of characteristic fragment ions. The observation of ions corresponding to the phthalazine moiety and the 4-pyridinylmethoxy group would provide strong evidence for the proposed structure. The study of fragmentation patterns of related phthalazine derivatives has shown common cleavage pathways that aid in the structural elucidation of new analogues. nih.gov
Expected Key Fragments in the Mass Spectrum of "Phthalazine, 1-(4-pyridinylmethoxy)-"
| Fragment | Proposed Structure |
|---|---|
| [M]⁺ | Intact molecule |
| [M - C₆H₆N₂O]⁺ | Phthalazine fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in "Phthalazine, 1-(4-pyridinylmethoxy)-". The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key expected IR absorption bands would include those for the C=N and C=C stretching vibrations of the aromatic phthalazine and pyridine rings, typically observed in the 1500-1650 cm⁻¹ region. bu.edu.egnih.gov The C-O-C stretching of the ether linkage would give rise to a strong absorption band, usually in the 1050-1250 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.
Illustrative IR Absorption Data for a Related Phthalazine Derivative This table provides an example of typical IR absorption bands for a substituted phthalazine compound to illustrate the type of information obtained.
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| OH/NH | 3490-3208 |
| C=O | 1746-1700 |
| C=N | 1590 |
Data sourced from a study on 2-[4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-phthalazin-1(2H)-one. bu.edu.eg
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the purification and purity assessment of "Phthalazine, 1-(4-pyridinylmethoxy)-". Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks. researchgate.net
For purification on a larger scale, column chromatography is a standard method. researchgate.net In this technique, a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents) are chosen to separate the desired compound from impurities based on differences in their polarity and affinity for the stationary phase.
High-performance liquid chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of the final compound with great accuracy. By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to "Phthalazine, 1-(4-pyridinylmethoxy)-" can be used to calculate its percentage purity.
Q & A
Q. What in vitro assays are suitable for preliminary cytotoxicity evaluation of phthalazine-based compounds?
- Methodological Answer : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cell viability. For example, novel pyran-linked phthalazinone-pyrazole hybrids were screened against cancer cell lines (e.g., HepG2, MCF-7) using this method, with IC₅₀ values calculated to compare potency .
Advanced Research Questions
Q. How can molecular docking studies guide the design of phthalazine derivatives as VEGFR-2 inhibitors?
- Methodological Answer : Docking tools (e.g., AutoDock Vina) predict binding modes by analyzing hydrophobic interactions, hydrogen bonds, and π-π stacking. In a recent study, phthalazine-pyrimidinone derivatives showed higher VEGFR-2 affinity (ΔG = −10.2 kcal/mol) due to optimal alignment with the ATP-binding pocket. Pyrimidinone spacers enhanced hydrophobic interactions, while 4-chlorophenyl tails improved fit within the hydrophobic cleft . Experimental IC₅₀ values correlated strongly with docking scores .
Q. What mechanistic insights explain the ligand exchange behavior of iridium-phthalazine complexes in catalytic systems?
- Methodological Answer : Kinetic studies in ethanol-d₆ revealed a dissociative mechanism for ligand exchange in [Ir(H)₂(IMes)(phth)₃]Cl. Zero-order dependence on free ligand concentration (k = 0.015 s⁻¹ at 285 K) confirmed a haptotropic shift, where phthalazine dissociation precedes binding-site reorganization. This mechanism is critical for optimizing SABRE (Signal Amplification By Reversible Exchange) hyperpolarization in MRI contrast agents .
Q. How do deep-earth conditions (high pressure/temperature) affect the oligomerization of phthalazine?
- Methodological Answer : High-pressure experiments (1–5 GPa) using diamond anvil cells showed that phthalazine undergoes oligomerization to form heavier products (up to m/z = 780). GC-MS and MALDI-TOF analyses revealed selective nitrogen redistribution into volatile phases, with aromatic condensation pathways dominating under extreme conditions. These findings inform astrochemical models of nitrogen cycling in planetary interiors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
